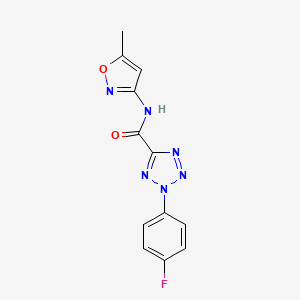

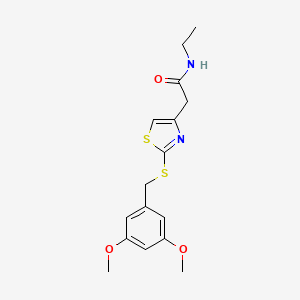

![molecular formula C13H13N3O3S B2785024 2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide CAS No. 433322-23-7](/img/structure/B2785024.png)

2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been the subject of recent investigations due to their potential as therapeutic candidates . These compounds are synthesized and studied for their pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds involves several steps. For instance, on hydrolysis, a compound can be converted to the corresponding phenoxy acid. This acid, when coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU), can yield a related compound .Molecular Structure Analysis

The molecular structure of “2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide” would be expected to contain functional groups characteristic of its constituents, including a phenoxy group, a carbamoyl group, and a thiazolyl group. The thiazole ring, a five-membered heterocyclic compound containing one sulfur and one nitrogen atom, is planar and aromatic .科学的研究の応用

Antimicrobial Applications

Specific Scientific Field

Microbiology and Infectious Diseases

Summary

The antimicrobial properties of 2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide have been studied extensively. Researchers have explored its effectiveness against bacterial, fungal, and viral pathogens. This compound shows promise as a potential antimicrobial agent due to its unique chemical structure.

Experimental Procedures

Synthesis

The compound can be synthesized using appropriate synthetic routes, such as the C-H substitution reaction of thiazole with the catalysis of the palladium/copper system . The synthetic procedure involves mild conditions and yields various 2,5-diarylthiazole derivatives.

Results

Anticancer Applications

Specific Scientific Field

Oncology and Cancer Research

Summary

Researchers investigate the potential of 2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide as an anticancer agent. Its unique structure suggests possible interactions with cancer cells.

Experimental Procedures

Results

These applications highlight the versatility of 2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide across different scientific fields. Further research and optimization are essential to fully exploit its potential in medicine and industry .

将来の方向性

The future directions for research on “2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide” and similar compounds could include further investigations into their synthesis and pharmacological activities. This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide that could be successful agents in terms of safety and efficacy to enhance life quality .

特性

IUPAC Name |

2-[(2-phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c17-11(16-13-14-6-7-20-13)8-15-12(18)9-19-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,18)(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWWSXGTCBNYTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCC(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

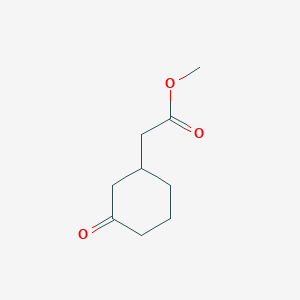

![Ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2784941.png)

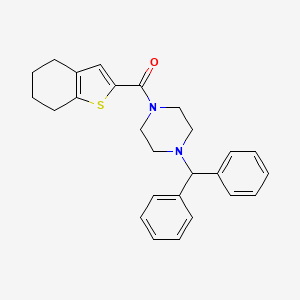

![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2784945.png)

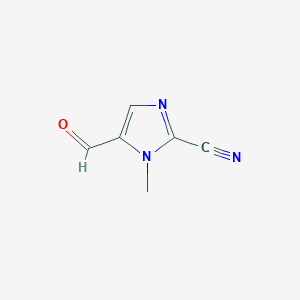

![4-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2784948.png)

![2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid](/img/structure/B2784950.png)

![N-butyl-2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2784953.png)

![tert-butyl N-(3-{2-[2-(3-{[(tert-butoxy)carbonyl]amino}propoxy)ethoxy]ethoxy}propyl)carbamate](/img/structure/B2784955.png)

![3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2784957.png)

![1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B2784960.png)